H-Trp(boc)-otbu hcl

Catalog No.
S919698
CAS No.
218938-67-1
M.F
C20H29ClN2O4
M. Wt
396.91
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Trp(boc)-otbu hcl

CAS Number

218938-67-1

Product Name

H-Trp(boc)-otbu hcl

IUPAC Name

tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride

Molecular Formula

C20H29ClN2O4

Molecular Weight

396.91

InChI

InChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H/t15-;/m0./s1

InChI Key

AVHLJIUNJBOEDW-RSAXXLAASA-N

SMILES

CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl

Synonyms

H-TRP(BOC)-OTBUHCL;218938-67-1;H-Trp(Boc)-OtBu.HCl;C20H28N2O4.HCl;7248AH;K-6208

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl

H-Trp(boc)-otbu hydrochloride, also known as Nα-(tert-Butoxycarbonyl)-L-tryptophan tert-butyl ester hydrochloride, is a protected form of the amino acid tryptophan. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group that protects the amino group and a tert-butyl ester that protects the carboxyl group. These protective groups are crucial for preventing unwanted side reactions during peptide synthesis, making H-Trp(boc)-otbu hydrochloride a valuable intermediate in the production of peptides and proteins .

The molecular formula for H-Trp(boc)-otbu hydrochloride is C20H29ClN2O4, with a molecular weight of 396.91 g/mol. Its structure includes an indole ring characteristic of tryptophan, which contributes to its biological activity and chemical reactivity .

  • Protein folding and stability: The indole ring of tryptophan can participate in hydrogen bonding and hydrophobic interactions, influencing protein folding and stability.
  • Enzyme activity: Tryptophan can be a critical residue in the active site of enzymes, contributing to substrate binding and catalysis.
  • Fluorescence: Tryptophan exhibits intrinsic fluorescence, which can be used to study protein structure and dynamics.

Building Blocks for Peptide Synthesis

H-Trp(Boc)-OtBu HCl is a valuable building block for the construction of peptides containing the amino acid tryptophan (Trp). The "Boc" and "OtBu" groups are protecting groups that prevent unwanted side reactions during peptide bond formation. Boc protects the amino group (NH2) of Trp, while OtBu protects the side chain hydroxyl group (OH). These protecting groups can be selectively removed under specific conditions to allow for controlled chain elongation during peptide synthesis [, ].

This controlled approach is crucial for synthesizing peptides with specific sequences and functionalities, which are essential tools in various research fields like protein engineering, drug discovery, and studies of protein-protein interactions [, ].

  • Deprotection Reactions: The Boc and tert-butyl ester groups can be removed under acidic conditions (e.g., using trifluoroacetic acid), yielding free tryptophan. This step is essential for activating the amino acid for further reactions in peptide synthesis.
  • Substitution Reactions: The compound can participate in substitution reactions where the protective groups are replaced with other functional groups, allowing for the introduction of various side chains in peptide synthesis.
  • Coupling Reactions: H-Trp(boc)-otbu hydrochloride can form peptide bonds with other amino acids or peptides, facilitating the assembly of larger peptide chains.

H-Trp(boc)-otbu hydrochloride plays a significant role in peptide synthesis, which is crucial for producing biologically active peptides that can influence various physiological processes. Upon deprotection, free tryptophan can participate in neurotransmitter synthesis, particularly serotonin, which is vital for mood regulation and other neurological functions. Additionally, tryptophan is involved in protein synthesis and various metabolic pathways .

The synthesis of H-Trp(boc)-otbu hydrochloride typically involves several key steps:

  • Protection of the Amino Group: The amino group of tryptophan is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base like triethylamine, forming BOC-protected tryptophan.
  • Protection of the Carboxyl Group: The carboxyl group is protected through esterification with tert-butyl alcohol using an acid catalyst (e.g., sulfuric acid), resulting in the tert-butyl ester.
  • Formation of Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods mirror these synthetic routes but are scaled up using automated peptide synthesizers to ensure high yield and purity .

H-Trp(boc)-otbu hydrochloride is primarily used in:

  • Peptide Synthesis: It serves as an important building block for synthesizing peptides and proteins in research and pharmaceutical applications.
  • Drug Development: Compounds derived from tryptophan are often explored for their potential therapeutic effects, including anti-depressant and anti-inflammatory properties.
  • Biochemical Research: It is utilized in studies involving protein interactions and enzymatic activities due to its role as a precursor to biologically active molecules .

Research indicates that H-Trp(boc)-otbu hydrochloride can influence cellular functions by modulating signaling pathways and gene expression related to neurotransmitter production. Its interactions at the molecular level may involve binding to specific receptors or enzymes, affecting metabolic pathways associated with tryptophan metabolism .

Cellular Effects

The compound may impact cell signaling pathways and gene expression, potentially influencing cellular metabolism and function through its active metabolites upon deprotection .

Several compounds share similarities with H-Trp(boc)-otbu hydrochloride, particularly in their use as protected forms of tryptophan:

Compound NameProtection GroupsUnique Features
Fmoc-Trp(Boc)-OHFluorenylmethyloxycarbonyl (Fmoc) + BOCUsed widely in solid-phase peptide synthesis; allows for easy removal under basic conditions.
Boc-Trp-OHBOCSimpler protection; less stability compared to dual-protected forms like H-Trp(boc)-otbu.
H-Trp(Boc)-OHBOCLacks the tert-butyl ester; less steric hindrance during reactions compared to H-Trp(boc)-otbu.

Uniqueness

H-Trp(boc)-otbu hydrochloride stands out due to its dual protection scheme (BOC and tert-butyl ester), which enhances stability during peptide synthesis compared to compounds with only one protective group. This unique configuration allows for more selective and efficient synthesis of complex peptides .

Dates

Modify: 2023-08-15

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